molecular formula C26H34N4O2 B11354006 2-(4-tert-butylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(4-tert-butylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11354006
M. Wt: 434.6 g/mol
InChI Key: FTHGTCLIIZZABT-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenoxy)-N-{1-methyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylphenoxy)-N-{1-methyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the benzodiazole.

    Introduction of the tert-Butylphenoxy Group: This step involves the reaction of tert-butylphenol with an appropriate electrophile to form the ether linkage.

    Final Coupling: The final step is the coupling of the benzodiazole-piperidine intermediate with the tert-butylphenoxy acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Pharmacology: It may serve as a tool compound to investigate the pharmacokinetics and pharmacodynamics of related structures.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenoxy)-N-{1-methyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The piperidine and benzodiazole moieties are particularly important for binding interactions, while the tert-butylphenoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-tert-Butylphenoxy)-N-{1-methyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide
  • **2-(4-tert-Butylphenoxy)-N-{1-methyl-2-[(morpholin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide
  • **2-(4-tert-Butylphenoxy)-N-{1-methyl-2-[(pyrrolidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide

Uniqueness

The uniqueness of 2-(4-tert-Butylphenoxy)-N-{1-methyl-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the piperidine ring, in particular, may enhance its binding affinity and selectivity for certain biological targets compared to similar compounds with different heterocyclic moieties.

Properties

Molecular Formula

C26H34N4O2

Molecular Weight

434.6 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C26H34N4O2/c1-26(2,3)19-8-11-21(12-9-19)32-18-25(31)27-20-10-13-23-22(16-20)28-24(29(23)4)17-30-14-6-5-7-15-30/h8-13,16H,5-7,14-15,17-18H2,1-4H3,(H,27,31)

InChI Key

FTHGTCLIIZZABT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCCCC4)C

Origin of Product

United States

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